molecular formula C22H25NO4 B13288861 4-({[(9h-Fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)butanoic acid

4-({[(9h-Fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)butanoic acid

Cat. No.: B13288861
M. Wt: 367.4 g/mol
InChI Key: ZDNFERDKRXEPPC-UHFFFAOYSA-N
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Description

4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)butanoic acid is a synthetic organic compound known for its unique structural properties It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines

Preparation Methods

The synthesis of 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)butanoic acid typically involves the protection of the amino group with the Fmoc group. One common method involves the reaction of the corresponding amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated peptide synthesizers and continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)butanoic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)butanoic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)butanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. It can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides. The molecular targets and pathways involved include the activation of carboxyl groups and the formation of peptide bonds .

Comparison with Similar Compounds

Similar compounds to 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)butanoic acid include other Fmoc-protected amino acids such as:

These compounds share the Fmoc protecting group but differ in their side chains and specific applications. The uniqueness of this compound lies in its specific structural configuration, which imparts distinct reactivity and functional properties.

Biological Activity

4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)butanoic acid, also known by its CAS number 16211408, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C22H23NO4
  • Molecular Weight : 365.42 g/mol
  • Structure : The compound features a fluorenyl group, which is known for its hydrophobic properties, and an amino acid derivative that may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorenyl moiety enhances binding affinity through hydrophobic interactions, while the amino acid structure facilitates interactions with active sites of target proteins via hydrogen bonding or π-π stacking. These interactions can modulate the activity of various proteins, leading to diverse biological effects.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Enzyme Inhibition : It has been studied for its ability to inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : The compound may interact with specific receptors, influencing signaling pathways related to cellular responses.
  • Cellular Assays : In vitro studies demonstrate its effects on cell viability and proliferation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits enzymes involved in fatty acid biosynthesis
Receptor InteractionPotential binding to neurotransmitter receptors
CytotoxicityExhibits cytotoxic effects on cancer cell lines

Case Study 1: Enzyme Inhibition

In a study focused on Mycobacterium tuberculosis, derivatives of compounds similar to this compound were synthesized and screened for their inhibitory effects on the InhA enzyme, a critical component in the fatty acid biosynthesis pathway. The results indicated that certain derivatives exhibited potent inhibitory activity, suggesting a potential therapeutic application against tuberculosis .

Case Study 2: Receptor Binding

Another study explored the receptor-binding capabilities of fluorenyl derivatives. The findings revealed that these compounds could effectively modulate receptor activity, impacting cellular signaling pathways associated with various physiological responses .

Case Study 3: Cytotoxic Effects

Research evaluating the cytotoxicity of this compound showed promising results against several cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest, highlighting its potential as an anticancer agent .

Properties

Molecular Formula

C22H25NO4

Molecular Weight

367.4 g/mol

IUPAC Name

4-[9H-fluoren-9-ylmethoxycarbonyl(propan-2-yl)amino]butanoic acid

InChI

InChI=1S/C22H25NO4/c1-15(2)23(13-7-12-21(24)25)22(26)27-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,15,20H,7,12-14H2,1-2H3,(H,24,25)

InChI Key

ZDNFERDKRXEPPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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